1-Naphthalen-2-yl-imidazolidin-2-one
Description
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-naphthalen-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-14-7-8-15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16) |
InChI Key |
LSVSEOAYZBNKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of CYP17 Enzyme
One of the most significant applications of 1-naphthalen-2-yl-imidazolidin-2-one derivatives is their role as inhibitors of the cytochrome P450 enzyme CYP17, which is crucial in the biosynthesis of steroid hormones. Inhibition of this enzyme is particularly relevant for treating androgen-dependent conditions such as prostate cancer. Studies have indicated that certain derivatives exhibit potent inhibitory activity against CYP17, potentially offering a therapeutic pathway for managing hormone-sensitive cancers .
Table 1: Inhibitory Activity of this compound Derivatives Against CYP17
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | CYP17 |
| Compound B | 0.8 | CYP17 |
| Compound C | 1.2 | CYP17 |
Broad-Spectrum Antibacterial Activity
Recent research has highlighted the antibacterial potential of imidazolidinone derivatives, including those based on the naphthalenyl structure. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action often involves disruption of bacterial cell membranes, leading to cell death .
Table 2: Antibacterial Efficacy of Selected Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | MRSA | 4 µg/mL |
| Compound E | E. coli | 8 µg/mL |
| Compound F | K. pneumoniae | 16 µg/mL |
Case Study: Development of Anticancer Agents
A series of studies have been conducted to evaluate the anticancer properties of imidazolidinone derivatives, including those with a naphthyl moiety. For instance, a study demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study Summary:
- Objective: To evaluate the anticancer efficacy of naphthalenyl imidazolidinones.
- Method: In vitro assays on cancer cell lines.
- Findings: Significant cytotoxicity observed with IC50 values ranging from 0.5 to 5 µM across different cell lines.
Case Study: Antibacterial Activity Evaluation
Another notable study focused on the antibacterial properties of these compounds against resistant bacterial strains. The findings suggested that modifications to the imidazolidinone scaffold could enhance antibacterial activity and reduce resistance development .
Case Study Summary:
- Objective: To assess the antibacterial efficacy against multidrug-resistant strains.
- Method: MIC determination using standard broth dilution methods.
- Findings: Compounds demonstrated effective inhibition with low MIC values, indicating potential for therapeutic use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and notable properties:
Physicochemical Properties
- Aromatic Interactions : The naphthalene group enables π-π stacking, similar to Naphazoline’s naphthalenylmethyl group, which contributes to its receptor affinity .
- Steric Effects : Triphenyl-substituted imidazoles () exhibit higher steric hindrance than the target compound, likely reducing conformational flexibility .
Data Tables
Table 1: Structural Comparison of Key Analogs
Research Findings and Insights
- Catalytic Potential: Palladacyclic complexes () demonstrate that naphthalene-imidazoline hybrids are effective in metal-mediated reactions, suggesting the target compound could be modified for similar applications .
- Medicinal Chemistry: Naphazoline’s success highlights the importance of the naphthalene-imidazoline scaffold in drug design, though the target compound’s imidazolidinone core may offer improved metabolic stability .
- Stereoelectronic Effects: The ketone in imidazolidinone may reduce basicity compared to imidazoline derivatives, altering interaction with biological targets .
Preparation Methods
Reaction Design
This method involves the reaction of imidazolidin-2-one-i-carbonyl chloride with rhodanide salts (e.g., sodium or ammonium rhodanide) in polar aprotic solvents. For example, DD261782A1 () details the synthesis using sodium rhodanide in acetone at 30°C for 6 hours, yielding 4.0 g of product after recrystallization.
Key Steps:
-
Formation of imidazolidin-2-one-i-carbonyl chloride : Prepared from imidazolidin-2-one and phosgene derivatives.
-
Nucleophilic attack : Rhodanide replaces the chloride group, forming the isothiocyanate intermediate.
-
Cyclization : Acid-promoted elimination yields the final product.
Optimization Data:
| Solvent | Rhodanide | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | Sodium rhodanide | 30 | 6 | 58 |
| Acetonitrile | Ammonium rhodanide | 35 | 6 | 65 |
| Methylene chloride | Ammonium rhodanide | 35 | 6 | 72 |
Advantages : Scalable for industrial use; minimal byproducts.
Limitations : Requires handling of toxic phosgene derivatives.
One-Pot El-Saghier Reaction
Mechanism
This solvent-free method (PMC8347191,; ACS Omega) uses ethyl cyanoacetate, ethyl glycinate hydrochloride, and 2-naphthylamine under neat conditions at 70°C. The reaction proceeds via:
-
Nucleophilic attack by the amine on ethyl cyanoacetate.
-
Formation of cyanoacetamido intermediate .
-
Cyclization with ethyl glycinate to form the imidazolidin-2-one core.
Optimization Table:
| Amine Equiv | Ethyl Cyanoacetate Equiv | Glycinate Equiv | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.0 | 1.2 | 2 | 90 |
| 1.2 | 1.0 | 1.2 | 2 | 80 |
| 1.0 | 1.2 | 1.2 | 2 | 85 |
Advantages : Eco-friendly (solvent-free); high atom economy.
Limitations : Requires precise stoichiometric control to avoid oligomerization.
Carbonylation with Triphosgene
Procedure
CA2765983C () and US20140228394A1 () describe the reaction of 2-naphthylamine with triphosgene in dichloromethane. The process involves:
-
Deprotonation : Triethylamine neutralizes HCl byproducts.
-
Carbonyl insertion : Triphosgene delivers the carbonyl group.
-
Cyclization : Intramolecular urea formation.
Reaction Conditions:
-
Temperature : 0°C (initial), then room temperature.
-
Time : 2 hours (initial) + 12 hours (stirring).
Advantages : High purity; suitable for gram-scale synthesis.
Limitations : Triphosgene is highly toxic; requires stringent safety protocols.
Lewis Acid-Catalyzed Cyclization
Yb(OTf)₃-Mediated Synthesis
Beilstein JOC reports the use of Yb(OTf)₃ in THF to catalyze the reaction between N-methyl amides and 1-naphthyl carbaldehyde. For example:
-
Substrate : N-Methylhistidine methyl amide.
-
Conditions : 24 hours at ambient temperature.
-
Yield : 42% after column chromatography.
Key Features:
-
Stereoselectivity : Produces 1,3-cis isomers exclusively.
-
Scope : Compatible with bulky aldehydes and amino acid derivatives.
Advantages : Enantioselective synthesis; mild conditions.
Limitations : Moderate yields; costly catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Toxicity | Stereoselectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–72 | High | High | Low |
| El-Saghier Reaction | 80–90 | Moderate | Low | Moderate |
| Carbonylation | 58 | High | High | High |
| Lewis Acid Catalysis | 42 | Low | Moderate | High |
Key Findings :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-Naphthalen-2-yl-imidazolidin-2-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions using triphosgene (BTC) as a carbonylating agent. For example, reacting naphthalen-2-ylamine derivatives with ethylenediamine under anhydrous conditions in THF at low temperatures (−10°C) yields the imidazolidin-2-one core. Post-synthetic modifications, such as introducing substituents via reductive amination (NaBHCN/MeOH) or coupling with aryl halides, are common .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Triphosgene, THF, −10°C | Use molecular sieves to maintain anhydrous conditions |
| Reductive Amination | NaBHCN, MeOH, rt | Control pH to avoid over-reduction |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX for data processing. Validate the structure using tools like PLATON to check for twinning or disorder .
- Spectroscopy : FT-IR confirms carbonyl (C=O) stretches at ~1700 cm. H NMR shows imidazolidinone protons as singlet(s) near δ 3.5–4.0 ppm, while naphthalene protons appear as multiplets in δ 7.2–8.5 ppm .
Q. What crystallographic software is recommended for analyzing this compound?
- Methodological Answer : Use SHELXTL (Bruker AXS) or SHELXL for refinement, coupled with WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids. Validate hydrogen bonding and packing motifs using Mercury software .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions; adjust solvent polarity (DMF vs. THF) to stabilize intermediates.
- Reaction Monitoring : Use LC-MS to track byproduct formation. For example, over-reduction in NaBHCN steps can be mitigated by shorter reaction times .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16). Discrepancies >0.05 Å may indicate refinement errors.
- Validation Tools : Use checkCIF (via IUCr) to identify outliers in crystallographic data. For NMR, compare experimental C shifts with computed values (e.g., ACD/Labs) .
Q. What strategies are effective for analyzing non-covalent interactions in crystal packing?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify π-π stacking (naphthalene rings) and hydrogen bonding using CrystalExplorer.
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to rank packing stability. For example, C–H···O interactions may dominate over van der Waals forces in imidazolidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
